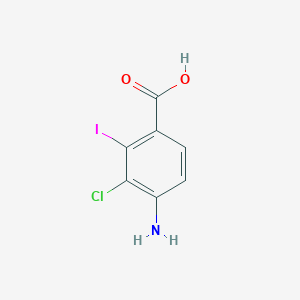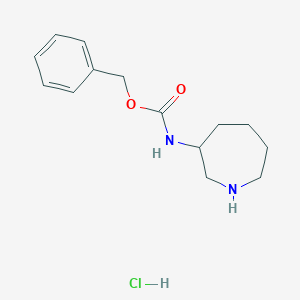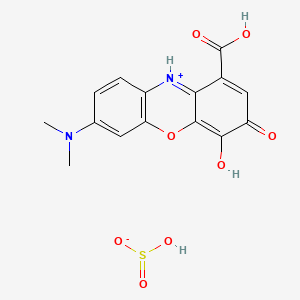![molecular formula C15H21BN2O2 B14786172 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine](/img/structure/B14786172.png)
2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-bicyclo[111]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a unique bicyclo[111]pentane structure fused with a pyrimidine ring and a dioxaborolane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions.
Introduction of the pyrimidine ring: This step may involve nucleophilic substitution or cyclization reactions.
Attachment of the dioxaborolane group: This is often done through borylation reactions using reagents such as bis(pinacolato)diboron.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dioxaborolane moiety.
Reduction: Reduction reactions could target the pyrimidine ring or the bicyclo[1.1.1]pentane structure.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxaborolane group could yield boronic acids or esters.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Synthesis: It may be used as a building block in the synthesis of more complex molecules.
Biology
Drug Development: The unique structure of the compound could make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound could be used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism by which 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects would depend on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: Compounds with similar bicyclo[1.1.1]pentane structures.
Pyrimidine derivatives: Compounds with pyrimidine rings and various substituents.
Dioxaborolane derivatives: Compounds featuring the dioxaborolane moiety.
Uniqueness
The uniqueness of 2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine lies in its combination of these three distinct structural elements, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H21BN2O2 |
|---|---|
Peso molecular |
272.15 g/mol |
Nombre IUPAC |
2-(1-bicyclo[1.1.1]pentanyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C15H21BN2O2/c1-13(2)14(3,4)20-16(19-13)11-8-17-12(18-9-11)15-5-10(6-15)7-15/h8-10H,5-7H2,1-4H3 |
Clave InChI |
QIVRFVFJDPJEQX-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C34CC(C3)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide](/img/structure/B14786098.png)

![Benzamide, N-[2-oxo-2-[(3R)-3-pyrrolidinylamino]ethyl]-3-(trifluoromethyl)-](/img/structure/B14786106.png)
![6-oxo-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyridine-2-carboxamide](/img/structure/B14786110.png)
![2-isopropyl-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14786123.png)

![Ethyl3-methylimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B14786134.png)

![4-Quinolinamine, 6-[(1,1-dimethylethyl)sulfonyl]-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-(2-methoxyethoxy)-, hydrochloride](/img/structure/B14786143.png)
![(1S)-3-N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-1-methylcyclohexane-1,3-diamine](/img/structure/B14786145.png)


![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-2-yl)propanoic acid](/img/structure/B14786170.png)
